![molecular formula C18H12Cl2N6OS B2581919 N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide CAS No. 887349-06-6](/img/structure/B2581919.png)

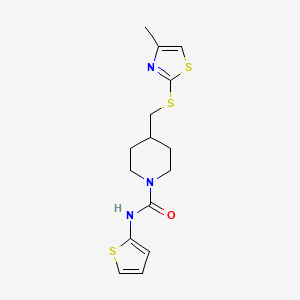

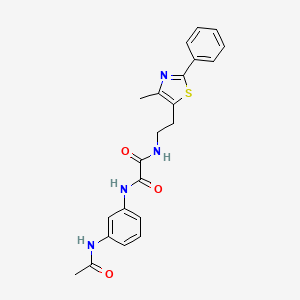

N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide” is a chemical compound. It has been found to have significant anticancer activity in vitro .

Synthesis Analysis

The compound was synthesized using the original bioisosteric replacement of 1H-1,2,3-triazole ring by the 1H-tetrazole ring . This approach has been shown to significantly enhance the anticancer activity of the compound .Molecular Structure Analysis

The molecular formula of the compound is C18H12Cl2N6OS. The structure of the compound includes a 1,3-thiazol-2-yl group and a 1H-tetrazol-1-yl group .Chemical Reactions Analysis

The compound has been found to have a remarkable cytotoxic effect on 28 cancer cell lines . It has been shown to inhibit the growth of leukemia K-562 cells and melanoma UACC-62 cells .Applications De Recherche Scientifique

Microwave-Assisted Facile Synthesis and Anticancer Evaluation

A study described the synthesis of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups, highlighting their promising anticancer activity against several human cancer cell lines. This research demonstrates the potential of such compounds in medicinal chemistry, particularly in developing new anticancer agents (Tiwari et al., 2017).

Structural Effects on Nonlinear Optical Properties

Another study explored the synthesis of coordination networks using tetrazolate-yl acylamide tectons, revealing significant second harmonic generation efficiencies. This indicates the potential application of tetrazole-containing compounds in creating materials with desirable nonlinear optical properties (Liao et al., 2013).

Supramolecular Gelators: Role of Methyl Functionality

Research into N-(thiazol-2-yl) benzamide derivatives has shown their capability as supramolecular gelators, highlighting the importance of non-covalent interactions in gelation behavior. This suggests potential applications in materials science, particularly in developing new types of gels for various technological applications (Yadav & Ballabh, 2020).

Antimicrobial Agents from Thiazole Derivatives

Synthesis of new thiazole derivatives has shown potential antifungal activity, underscoring the role of structural modifications in enhancing antimicrobial efficacy. Such compounds could serve as leads in the discovery of new antimicrobial agents (Narayana et al., 2004).

Mécanisme D'action

Propriétés

IUPAC Name |

N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-4-(tetrazol-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2N6OS/c19-13-3-6-16(20)12(7-13)8-15-9-21-18(28-15)23-17(27)11-1-4-14(5-2-11)26-10-22-24-25-26/h1-7,9-10H,8H2,(H,21,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPCSYISGSCVFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl)N4C=NN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B2581844.png)

![7'-Ethoxy-1-methyl-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2581846.png)

![3-(cyclohexylmethyl)-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2581848.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2581849.png)

![N-((1-(thiophen-2-yl)cyclohexyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2581851.png)

![1-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-5-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2581855.png)

![N-[1-(butan-2-yl)-5-methyl-1H-pyrazol-4-yl]-6-chloro-5-fluoropyridine-3-sulfonamide](/img/structure/B2581859.png)